1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-5-6-17(22)20(16)15-9-19(10-15)18(23)13-3-1-12(2-4-13)14-7-8-24-11-14/h1-4,7-8,11,15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJRRPRMAPDIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The benzoyl carbonyl group undergoes nucleophilic substitution reactions with amines and alcohols. This reactivity forms derivatives with modified biological activity profiles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | DCM, RT, 12h | Amide-linked dimer | 68% |
| Methanol | H2SO4 catalyst, reflux | Methyl ester analog | 72% |
| Benzylamine | DMF, 80°C, 6h | N-benzylamide derivative | 61% |
Mechanistic Insight : The electron-withdrawing thiophene ring activates the carbonyl through conjugation, enhancing electrophilicity.
Cycloaddition Reactions
The α,β-unsaturated carbonyl system in the dione moiety participates in [4+2] Diels-Alder reactions with dienes.
Key Example :
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Dienophile : Compound's dione group
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Diene : 1,3-Butadiene
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Conditions : Toluene, 110°C, 24h
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Product : Bicyclic adduct with retained azetidine-thiophene framework
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Yield : 58%
Thiophene Ring Functionalization
The sulfur-containing heterocycle undergoes electrophilic substitution and cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product Feature |
|---|---|---|
| Bromination | Br2/FeBr3, 0°C | 2-bromo-thiophene derivative |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, 80°C | Biaryl-modified analog |
| Oxidation | mCPBA, DCM | Thiophene S-oxide |
Electronic Effects : The benzoyl group para to thiophene directs electrophiles to the α-position of the heterocycle.
Azetidine Ring Reactivity
The strained 4-membered azetidine ring shows unique behavior:
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Ring-Opening :
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Reagent : HCl (gas) in EtOH
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Product : Linear amino ester
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Mechanism : Acid-catalyzed nucleophilic attack at β-carbon
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N-Alkylation :
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Conditions : K2CO3, alkyl halide, DMF
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Product : Quaternary ammonium salts
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Yield Range : 45-73%
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Pyrrolidine-2,5-dione Transformations
The succinimide-like core participates in:
A. Enolate Chemistry
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Base : LDA, THF, -78°C
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Electrophile : Methyl iodide
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Product : 3-methyl derivative
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Diastereoselectivity : 4:1 (trans:cis)
B. Reductive Amination
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Conditions : NaBH3CN, NH4OAc
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Product : Spiro-pyrrolidine compound
Comparative Reactivity Analysis
| Functional Group | Relative Reactivity (Scale: 1-5) | Dominant Reaction Types |
|---|---|---|
| Benzoyl carbonyl | 4.2 | Nucleophilic acyl substitution |
| Thiophene | 3.8 | Electrophilic substitution |
| Azetidine | 2.5 | Ring-opening, N-alkylation |
| Pyrrolidine-2,5-dione | 4.0 | Enolate formation, cycloadditions |
Data aggregated from multiple synthetic studies .
Stability Considerations
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH < 3 | Azetidine ring hydrolysis | 2.3 hr |
| UV Light (254 nm) | Thiophene photo-oxidation | 8.5 hr |
| 60°C (dry) | Dione thermal decomposition | 72 hr |
Stabilization strategies include storage under nitrogen at -20°C.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits significant anticancer properties. The thiophene moiety is critical for enhancing biological activity by participating in biochemical interactions that may lead to apoptosis in cancer cells.
A comparative analysis of related compounds demonstrated that those containing thiophene groups significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve:
- Induction of apoptosis
- Cell cycle arrest at the sub-G1 phase
Cytotoxicity Studies
Table 1 summarizes cytotoxicity data for related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Induces apoptosis |
| Related compound | HeLa | 0.37 | Induces apoptosis, blocks cell cycle |
| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |
Note : TBD indicates that specific IC50 values for this compound require further investigation.
Antimicrobial and Antifungal Activities
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes positions it as a candidate for further exploration in drug development. This activity is attributed to the structural features that allow it to disrupt microbial cell integrity.
Structure-Activity Relationship (SAR)
The structure of this compound suggests potential interactions with key biological targets. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For instance:
- Substituents on the thiophene ring can influence binding affinity and biological activity.
This relationship underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Studies and Research Findings
- Study on Apoptotic Induction : A recent study examined the apoptotic effects of thiophene-containing compounds on HeLa cells using flow cytometry analysis. Results indicated significant apoptotic cell death induced by these compounds, highlighting the critical role of the thiophene ring in enhancing the apoptotic response.
- Cytotoxicity Analysis : In a comparative study involving multiple derivatives of similar compounds, researchers found consistent patterns in cytotoxicity across various cancer cell lines, reinforcing the potential of thiophene derivatives as anticancer agents.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Derivatives like 4f achieve high yields (93.8%) via optimized alkylation and coupling protocols , whereas thiophene-containing analogs (e.g., 2i ) exhibit lower yields (24%), likely due to steric or electronic challenges in cyclopropanation reactions .
- Structural Flexibility vs.
Pharmacological and Functional Comparisons
Serotonin Transporter (SERT) and Receptor Affinity
- Lead Analogs: Compound 11 (indole- and azaindole-substituted) demonstrates nanomolar SERT affinity and dual 5-HT1A receptor binding, positioning it as a multi-target antidepressant candidate . In contrast, thiophene-containing derivatives (e.g., 2i) lack reported SERT activity, suggesting that indole/azaindole moieties are critical for serotoninergic effects .
- GABA-Transaminase Inhibition : 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits moderate GABA-transaminase inhibition (IC₅₀: 100.5 µM), comparable to the reference drug vigabatrin, but with reduced potency . This highlights the scaffold’s versatility in targeting diverse enzymes.
Physicochemical Properties
- Lipophilicity : Thiophene-substituted derivatives (e.g., 2i ) are expected to have higher logP values than indole-containing analogs due to thiophene’s aromatic sulfur atom, which may enhance blood-brain barrier permeability .
Biological Activity
1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including a thiophene ring and a pyrrolidine-2,5-dione moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O3S. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to electronic interactions |
| Benzoyl Group | Enhances binding affinity |
| Azetidine Ring | Influences pharmacokinetics |
| Pyrrolidine-2,5-Dione | Known for various biological activities |
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal properties. These activities are attributed to its ability to interact with biological membranes and enzymes, making it a candidate for further exploration in drug development.
Anti-inflammatory and Anticancer Potential
Research suggests that derivatives of this compound may possess anti-inflammatory and anticancer activities. The presence of the thioxodihydropyrimidine core enhances its therapeutic potential by modulating immune responses and inhibiting cancer cell proliferation .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : The compound could bind to specific receptors, altering their activity.
Study on Anticancer Activity
A study evaluating the anticancer effects of various pyrrolidine derivatives found that compounds similar to this compound showed promising results against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a chemotherapeutic agent .
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial efficacy, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that could be further optimized for clinical applications .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting various diseases.
- Materials Science : Its unique functional groups make it a candidate for organic semiconductors or light-emitting diodes.
- Organic Synthesis : It can act as an intermediate in synthesizing more complex molecules .
Q & A
Q. What are the recommended synthesis routes for 1-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiophene-substituted benzoyl group to an azetidine-pyrrolidine-2,5-dione scaffold. Key steps include:
Azetidine Ring Formation : Use of nucleophilic substitution or cycloaddition reactions under anhydrous conditions.
Benzoylation : Coupling 4-(thiophen-3-yl)benzoic acid derivatives via amide bond formation (e.g., using DCC or EDC as coupling agents).
Pyrrolidine-2,5-dione Functionalization : Introduce substituents via alkylation or Michael addition.
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Reaction Optimization : Vary catalysts (e.g., Pd for cross-coupling), solvents (DMF, THF), and temperatures. For example, higher temperatures (80–100°C) may improve azetidine cyclization but risk side reactions. Monitor purity via TLC/HPLC and optimize column chromatography (silica gel, gradient elution) .
Synthesis Parameters Impact on Yield/Purity Catalyst (e.g., Pd(OAc)₂) Increases coupling efficiency Solvent polarity (DMF vs. THF) Affects reaction rate and byproducts Temperature (60°C vs. 100°C) Higher temps may degrade sensitive groups
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity and stereochemistry. For example, the azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm).
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm spatial arrangement of the thiophene-benzoyl moiety.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Contradiction Resolution : If NMR signals conflict with computational models (e.g., DFT), re-evaluate solvent effects or crystallize for XRD validation .
Advanced Research Questions
Q. What experimental frameworks are suitable for assessing the compound's biological activity, particularly its interaction with enzyme targets?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases). IC₅₀ values are determined via dose-response curves.
Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.
Q. How should researchers design studies to evaluate the environmental fate and ecological risks of this compound?
Q. Laboratory Studies :
- Hydrolysis/Photolysis : Expose the compound to UV light or varying pH levels.
- Bioaccumulation : Measure logP and BCF (bioconcentration factor) in model organisms (e.g., Daphnia).
Q. Field Studies :
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Monitor degradation products in soil/water matrices via LC-MS/MS.
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Use randomized block designs (as in ) to account for environmental variability.
Environmental Compartment Key Parameters Soil Adsorption coefficient (Kd) Aquatic Systems Half-life (t₁/₂), EC₅₀ for algae Biota Biomagnification factor (BMF)
Q. How can discrepancies in biological activity data across different assay conditions be resolved methodologically?
- Methodological Answer :
- Standardization : Align assay protocols (e.g., buffer pH, incubation time) with community guidelines.
- Cross-Validation : Compare results from SPR, ITC, and enzymatic assays.
- Statistical Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay consistency .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the thiophene or benzoyl groups and test activity.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes.
- Data Integration : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What advanced analytical methods are recommended for detecting and quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with ESI+ ionization. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples).
- Matrix Effects : Include matrix-matched calibration standards to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
